![molecular formula C11H18N4O B2575265 1-Methyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine CAS No. 1484860-97-0](/img/structure/B2575265.png)
1-Methyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine, also known as MP-10, is a synthetic compound that belongs to the class of pyrazolamines. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. MP-10 has been shown to exhibit a range of biochemical and physiological effects, making it a promising tool for investigating various aspects of brain function.
作用機序
The mechanism of action of 1-Methyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine involves its binding to the DAT protein, thereby preventing the reuptake of dopamine into presynaptic neurons. This results in increased dopamine concentration in the synaptic cleft, leading to enhanced neurotransmission. This compound has been shown to exhibit high selectivity for DAT, with minimal effects on other neurotransmitter transporters.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its effects on dopamine signaling, it has also been shown to modulate the activity of other neurotransmitter systems, including norepinephrine and serotonin. This compound has been shown to enhance cognition and memory in animal models, and has also been shown to exhibit potential antidepressant and anxiolytic effects.
実験室実験の利点と制限
The advantages of using 1-Methyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine in laboratory experiments include its high selectivity for DAT, its ability to modulate multiple neurotransmitter systems, and its potential to enhance cognitive function. However, there are also limitations associated with its use, including the potential for off-target effects and the need for careful dosing to avoid toxicity.
将来の方向性
There are several potential future directions for research involving 1-Methyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine. One area of interest is the potential use of this compound as a therapeutic agent for various neuropsychiatric disorders, including depression and anxiety. Another area of interest is the use of this compound as a tool for investigating the neural mechanisms underlying addiction and substance abuse. Additionally, further research is needed to better understand the long-term effects of this compound on brain function and behavior.
合成法
The synthesis of 1-Methyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine involves the reaction of 2-methylpiperidine with 1H-pyrazol-4-amine in the presence of a carbonylating agent. The resulting product is then treated with methyl iodide to yield the final compound. The overall synthesis is relatively straightforward and can be achieved using standard laboratory techniques.
科学的研究の応用
1-Methyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to act as a potent and selective inhibitor of the dopamine transporter (DAT), a protein that plays a critical role in regulating dopamine signaling in the brain. By inhibiting DAT, this compound can increase the concentration of dopamine in the synapse, leading to enhanced neurotransmission.
特性
IUPAC Name |
(4-amino-2-methylpyrazol-3-yl)-(2-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-8-5-3-4-6-15(8)11(16)10-9(12)7-13-14(10)2/h7-8H,3-6,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAYHTNPRJLSEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=C(C=NN2C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


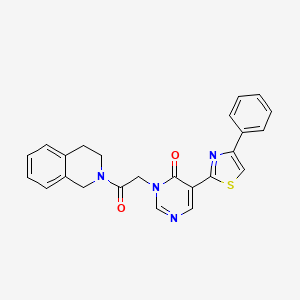
![N-(4-ethylphenyl)-2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2575184.png)
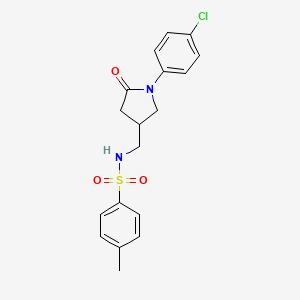

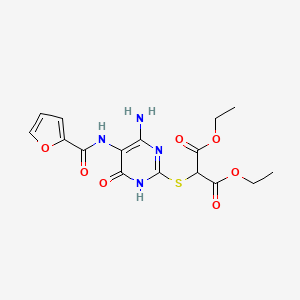
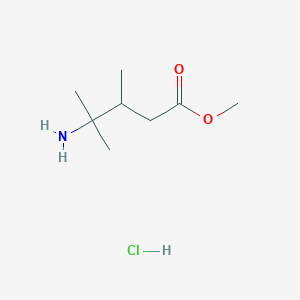
![2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(2,4-dichlorophenoxy)-5-methoxypyrimidine](/img/structure/B2575194.png)
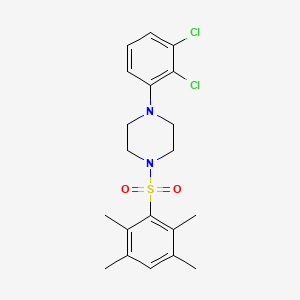

![2-Methyl-1h-pyrazolo[1,5-b][1,2,4]triazole-7-carboxylic acid](/img/structure/B2575198.png)
![Ethyl 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B2575199.png)
![4-Cyclopropyl-5-fluoro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B2575201.png)
![2-{[5-(3-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2575204.png)